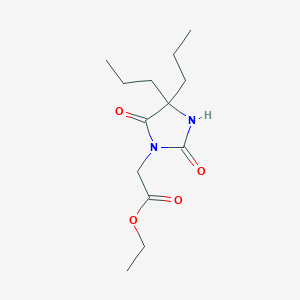

Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate

Description

Substituent Effects on Ring Geometry

Compared to ethyl 2-[[2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetyl]amino]benzoate , which features aromatic diphenyl groups at position 4, the dipropyl substituents in the title compound reduce ring strain due to their flexible alkyl chains. The diphenyl derivative’s rigid aryl groups induce greater planarity in the imidazolidinone ring, as evidenced by its SMILES string (CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4).

Functional Group Influence on Reactivity

The ethyl acetate moiety in the title compound introduces an electron-withdrawing ester group, which polarizes the adjacent methylene bridge (-CH2-). This contrasts with derivatives bearing hydroxyl or amine groups, such as N,N'-bis-(2,3-dihydroxypropyl)-5-N-(2-hydroxyethyl)glycolamido-2,4,6-triiodoisophthalamide , where hydrogen-bonding capacity dominates reactivity.

Ring Size and Heteroatom Variations

Replacing the imidazolidinone core with a pyrazolidine ring (as in ) increases ring size from five to six members, altering conjugation and hydrogen-bonding patterns. The pyrazolidine derivative’s crystal structure reveals a nearly planar geometry stabilized by intramolecular N–H⋯O bonds, a feature less pronounced in the title compound due to steric effects from the dipropyl groups.

Properties

CAS No. |

730-94-9 |

|---|---|

Molecular Formula |

C13H22N2O4 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate |

InChI |

InChI=1S/C13H22N2O4/c1-4-7-13(8-5-2)11(17)15(12(18)14-13)9-10(16)19-6-3/h4-9H2,1-3H3,(H,14,18) |

InChI Key |

HKKRGSKMKYUSCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C(=O)N(C(=O)N1)CC(=O)OCC)CCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Imidazolidine-2,5-dione Core

The imidazolidine-2,5-dione ring (hydantoin) is commonly synthesized by the condensation of amino acids or their derivatives with urea or related reagents under cyclization conditions.

-

- Amino acid derivatives such as α-amino acids or α-amino esters.

- Urea or substituted ureas for ring closure.

-

- Heating under reflux in polar solvents (e.g., ethanol, acetic acid).

- Acid or base catalysis to promote cyclization.

Outcome:

Formation of the 2,5-dioxoimidazolidine ring with free nitrogen atoms available for further substitution.

Attachment of the Ethyl Acetate Group at the Nitrogen

The ethyl 2-acetate moiety is introduced by N-alkylation of the imidazolidinone nitrogen.

-

- Reaction of the hydantoin derivative with ethyl bromoacetate or ethyl chloroacetate under basic conditions.

- The nitrogen atom acts as a nucleophile attacking the electrophilic carbon of the haloacetate.

-

- Mild base such as potassium carbonate or triethylamine.

- Solvent: acetone, acetonitrile, or DMF.

- Temperature: room temperature to mild heating (25–60 °C).

Purification and Characterization

-

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Chromatographic techniques (e.g., silica gel column chromatography) if needed.

-

- NMR spectroscopy (1H, 13C) to confirm substitution pattern.

- Mass spectrometry for molecular weight confirmation.

- IR spectroscopy to verify carbonyl and ester functionalities.

- Elemental analysis for purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Amino acid derivative + urea, reflux in EtOH or AcOH | Formation of imidazolidine-2,5-dione ring | Acid/base catalysis may be used |

| 2 | Alkylation (C-4) | Propyl bromide + strong base (NaH, KOtBu), DMF/DMSO | Introduction of dipropyl groups at C-4 | Control stoichiometry for disubstitution |

| 3 | N-Alkylation | Ethyl bromoacetate + base (K2CO3, Et3N), acetone/DMF | Attachment of ethyl acetate group at N-1 | Mild conditions to avoid side reactions |

| 4 | Purification | Recrystallization or chromatography | Isolation of pure product | Confirm purity by spectroscopy |

Research Findings and Variations

The preparation of this compound has been reported in various synthetic organic chemistry literature, emphasizing the importance of reaction conditions to maximize yield and purity.

Alternative synthetic routes may involve the use of pre-formed hydantoin derivatives followed by selective alkylation steps to improve regioselectivity.

The choice of base and solvent critically affects the alkylation efficiency and the avoidance of side products such as over-alkylation or ring opening.

Recent studies suggest microwave-assisted synthesis can reduce reaction times for cyclization and alkylation steps, improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the imidazolidine ring.

Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group or the imidazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,5-dione derivatives, while reduction can produce various reduced imidazolidine compounds .

Scientific Research Applications

Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s imidazolidine ring structure allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The dipropyl derivative distinguishes itself from analogs through its alkyl substituents, which contrast with aryl or halogenated groups in related compounds (Table 1). For instance:

- Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Compound A, Fig. 1A): Features phenyl groups at the 2- and 5-positions of the imidazole ring, enhancing aromatic π–π interactions.

- Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate (C₁₉H₁₈N₂O₄): Substituted with rigid phenyl groups, promoting planar molecular conformations and strong N–H⋯O hydrogen bonds.

Table 1: Key Structural Comparisons

*Calculated based on formula C₁₃H₂₂N₂O₄.

Hydrogen Bonding and Crystallographic Behavior

The diphenyl analog forms N–H⋯O hydrogen-bonded dimers, which extend into chains and layers via C–H⋯O interactions, stabilizing a three-dimensional network . In contrast, the flexible propyl groups in the target compound may disrupt planar stacking, reducing π–π interactions but enhancing solubility in nonpolar solvents. Alkyl substituents could also lead to "envelope" or "twist" conformations in the imidazolidinone ring, as observed in related structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.